1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine is a complex organic compound that features a benzodioxole ring fused with a piperidine ring
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine typically involves multiple steps. One common route starts with the preparation of 2H-1,3-benzodioxole-5-carbonyl chloride, which is then reacted with a piperidine derivative under controlled conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and alkoxides.
Hydrolysis: This reaction involves breaking down the compound in the presence of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-4-cyclopropylidenepiperidine can be compared with other similar compounds, such as:
2H-1,3-benzodioxole-5-carbonyl chloride: This compound is a precursor in the synthesis of the target molecule and shares a similar benzodioxole structure.
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: This compound has a similar benzodioxole core and is studied for its biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-cyclopropylidenepiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(13-3-4-14-15(9-13)20-10-19-14)17-7-5-12(6-8-17)11-1-2-11/h3-4,9H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXPJHBOXQYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.